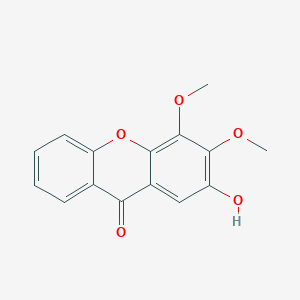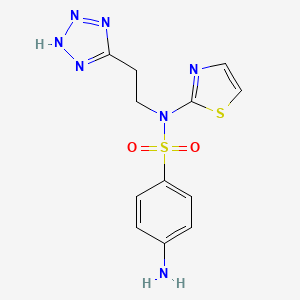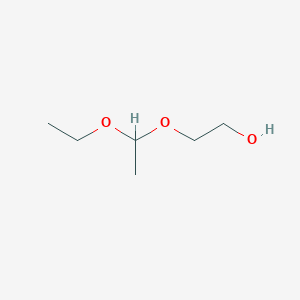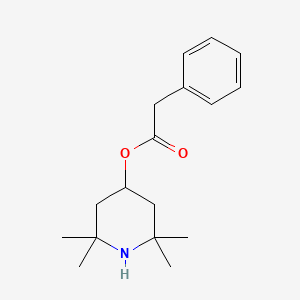
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- typically involves the condensation of salicylic acid with a phenol derivative. This reaction can be carried out using zinc chloride in phosphoryl chloride as the dehydrating agent . Another method involves the use of aryl aldehydes with phenol derivatives under similar conditions . These methods provide a straightforward approach to obtaining the xanthone core structure.
Industrial Production Methods
Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy-, often employs optimized versions of the classical synthetic routes. These methods are scaled up to ensure high yield and purity, utilizing advanced techniques such as microwave heating to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetic acid to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of xanthone derivatives .
科学研究应用
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
作用机制
The mechanism of action of 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anticancer and anti-inflammatory activities .
相似化合物的比较
Similar Compounds
Lichexanthone: A xanthone derivative with similar biological activities, known for its presence in lichens.
1-Hydroxy-9H-xanthen-9-one: Another xanthone derivative with hydroxyl groups at different positions, used in various chemical and biological studies.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
Uniqueness
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
65417-39-2 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC 名称 |
2-hydroxy-3,4-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-14-10(16)7-9-12(17)8-5-3-4-6-11(8)20-13(9)15(14)19-2/h3-7,16H,1-2H3 |
InChI 键 |
QRZSRGUYEIXKQV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1OC)OC3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)

![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)





